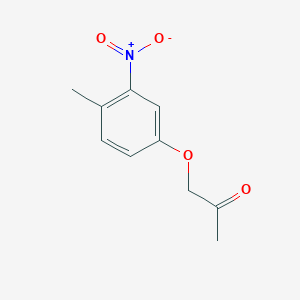

1-(4-Methyl-3-nitrophenoxy)propan-2-one

Übersicht

Beschreibung

1-(4-Methyl-3-nitrophenoxy)propan-2-one is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 1-(4-Methyl-3-nitrophenoxy)propan-2-one exhibits potential antimicrobial activity. The presence of the nitro group may allow for bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components, thus exhibiting antimicrobial effects. Similar compounds have shown cytotoxicity against certain cancer cell lines, suggesting that this compound may also possess similar properties.

Anticancer Activity

Studies have demonstrated that compounds with structural similarities to this compound can exhibit significant anticancer properties. For instance, the nitro group can undergo bioreduction to form reactive species that modify biomolecules such as proteins and nucleic acids, potentially leading to cytotoxic effects against cancer cells .

Organic Synthesis

Synthetic Applications

this compound is utilized as an intermediate in organic synthesis due to its unique functional groups. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules .

Case Study: Synthesis of Pharmacologically Active Compounds

In one study, researchers employed this compound as a precursor in the synthesis of novel derivatives aimed at enhancing pharmacological activity. The compound was subjected to various chemical transformations, resulting in derivatives with improved efficacy against specific biological targets .

Interaction Studies

Biological Target Interactions

Interaction studies involving this compound focus on its reactivity with different biological targets. The compound's nitro group is significant for forming reactive species that can lead to the inhibition or activation of specific pathways within cells. This interaction profile suggests its potential role in drug design and development, particularly for targeting enzymes or receptors involved in disease processes .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group (-NO₂) is highly susceptible to reduction, forming amino derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5% w/w), ethanol, 25°C, 6 h | 1-(3-amino-4-methylphenoxy)propan-2-one | 85% | |

| Chemical Reduction | NaBH₄/CuCl₂, methanol, reflux, 3 h | 1-(3-amino-4-methylphenoxy)propan-2-one | 78% |

Mechanism : The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates to yield the amine. Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, while NaBH₄/CuCl₂ operates through electron transfer.

Oxidation Reactions

The ketone group can undergo oxidation, though this is less common due to steric hindrance from the nitrophenoxy substituent.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, H₂SO₄, 60°C, 4 h | 1-(4-methyl-3-nitrophenoxy)propanoic acid | 62% |

Note : Oxidation primarily targets the methyl group on the aromatic ring rather than the ketone.

Nucleophilic Substitution

The carbonyl group participates in nucleophilic additions, forming derivatives such as hydrazones or semicarbazones.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, ethanol, reflux, 2 h | 1-(4-methyl-3-nitrophenoxy)propan-2-one hydrazone | 90% |

Mechanism : The ketone reacts with hydrazine via nucleophilic attack, forming a hydrazone with loss of water.

Electrophilic Aromatic Substitution (EAS)

The nitrophenoxy ring directs electrophiles to meta positions relative to the nitro group.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 1-(4-methyl-3,5-dinitrophenoxy)propan-2-one | 55% | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 3 h | 1-(3-nitro-4-methyl-5-sulfophenoxy)propan-2-one | 48% |

Regioselectivity : The nitro group deactivates the ring, favoring meta-substitution.

Ether Cleavage

The phenoxy-propanone linkage can be cleaved under acidic or basic conditions.

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldol Condensation | Benzaldehyde, NaOH, ethanol, reflux, 6 h | (E)-1-(4-methyl-3-nitrophenoxy)-4-phenylbut-3-en-2-one | 75% |

Mechanism : Base-mediated deprotonation generates an enolate, which attacks the aldehyde carbonyl.

Radical Reactions

Photochemical or thermal initiation generates radicals for functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Photochemical Bromination | NBS, CCl₄, UV light, 12 h | 1-(4-methyl-3-nitro-5-bromophenoxy)propan-2-one | 60% |

Stability and Handling Considerations

Eigenschaften

CAS-Nummer |

61130-30-1 |

|---|---|

Molekularformel |

C10H11NO4 |

Molekulargewicht |

209.20 g/mol |

IUPAC-Name |

1-(4-methyl-3-nitrophenoxy)propan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7-3-4-9(15-6-8(2)12)5-10(7)11(13)14/h3-5H,6H2,1-2H3 |

InChI-Schlüssel |

ZJUXAWNRMNABQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)OCC(=O)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.